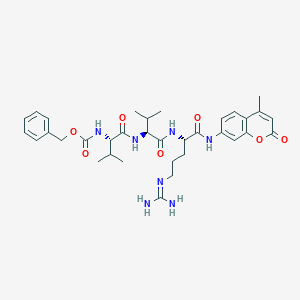

Z-Val-Val-Arg-AMC

Overview

Description

Chitosan, the deacetylated derivative of chitin, has attracted considerable attention in recent years, because of its remarkable properties, which make it particularly suited in such applications as, e.g., biomedical aids, tissue engineering, drug delivery, packaging materials and microcapsules for diverse end-uses. Fluorescent labeled chitosan is used for tracing chitosan used in a biological system.

Substrate for Cathepsin S

Scientific Research Applications

Dowd, A., Dalton, J., Loukas, A., Prociv, P., & Brindley, P. (1994). In research on the zoonotic hookworm Ancylostoma caninum, Dowd et al. used a similar substrate to Z-Val-Val-Arg-AMC to assess cysteine proteinase activity. This demonstrates the role of fluorogenic substrates in studying the pathogenesis of parasitic diseases (Dowd et al., 1994).

Enyedy, E. J., & Kovach, I. (2004). Their study on alpha-thrombin-catalyzed reactions used substrates with structures resembling this compound to understand the enzymatic mechanism and kinetic solvent isotope effects. This highlights the utility of such substrates in detailed enzyme kinetics studies (Enyedy & Kovach, 2004).

Walker, B., & Elmore, D. T. (1984). Investigated the behavior of human urokinase and porcine kidney cell plasminogen activator towards synthetic substrates including ones similar to this compound. This research contributes to understanding thrombolytic enzymes' specificity and kinetics (Walker & Elmore, 1984).

Mechanism of Action

Target of Action

Z-Val-Val-Arg-AMC is primarily targeted towards cathepsins . Cathepsins are proteases, enzymes that break down proteins, and play a crucial role in cellular protein turnover. They are involved in various physiological processes, including antigen processing, bone remodeling, and apoptosis .

Mode of Action

This compound acts as a fluorescent peptide substrate for cathepsins . When cleaved by cathepsins, it releases a fluorescent signal, allowing the activity of these enzymes to be monitored . This interaction allows researchers to measure the activity of cathepsins in biological samples .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the proteolytic pathway mediated by cathepsins . By acting as a substrate for these enzymes, this compound can influence the rate of protein degradation in cells .

Result of Action

The cleavage of this compound by cathepsins results in the release of a fluorescent signal . This allows researchers to monitor the activity of these enzymes in real-time, providing valuable information about protein turnover in cells .

Action Environment

The action of this compound is influenced by the presence and activity of cathepsins, which can vary depending on the cellular environment . Factors such as pH, temperature, and the presence of other proteins can affect the stability and efficacy of this compound .

Safety and Hazards

When handling Z-Val-Val-Arg-AMC, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Z-Val-Val-Arg-AMC is known to interact with cathepsins, a group of protease enzymes . The bond-specificity of this proteinase is in part similar to the specificities of cathepsin L . The nature of these interactions involves the cleavage of the peptide substrate by the enzyme, leading to a change in fluorescence properties .

Cellular Effects

For instance, cathepsins are involved in protein degradation, antigen presentation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cathepsins. As a substrate, this compound is cleaved by these enzymes, leading to a change in its fluorescence properties . This change can be measured and used to determine the activity of the cathepsins .

Temporal Effects in Laboratory Settings

It is known that the compound is used in assays to measure the activities of cysteine cathepsins B, L, and S in live cells using cell permeable fluorogenic cresyl violet-conjugated peptides as selective substrates .

Metabolic Pathways

This compound is involved in the metabolic enzyme/protease pathway, specifically interacting with cathepsins

Transport and Distribution

It is known that the compound can be transported at room temperature in continental US .

Subcellular Localization

Cathepsins, the enzymes it interacts with, are typically localized in the endosomal/lysosomal compartments of the cell .

Properties

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N7O7/c1-19(2)28(40-32(45)29(20(3)4)41-34(46)47-18-22-10-7-6-8-11-22)31(44)39-25(12-9-15-37-33(35)36)30(43)38-23-13-14-24-21(5)16-27(42)48-26(24)17-23/h6-8,10-11,13-14,16-17,19-20,25,28-29H,9,12,15,18H2,1-5H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37)/t25-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOVUYXJMHMVNV-FMYROPPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

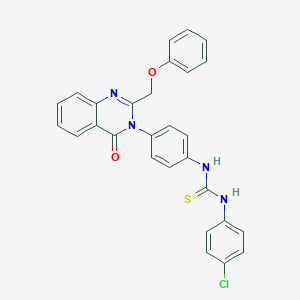

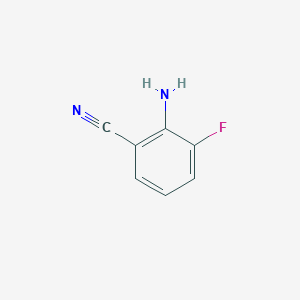

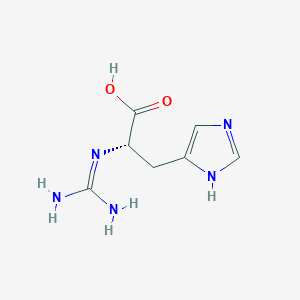

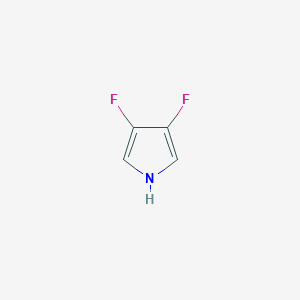

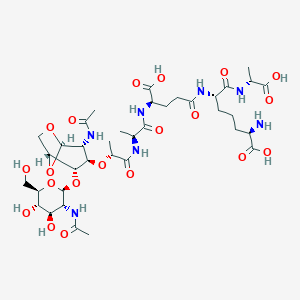

Feasible Synthetic Routes

Q1: What is the significance of Z-Val-Val-Arg-AMC in studying Entamoeba histolytica virulence?

A: this compound is a fluorogenic substrate used to measure the activity of cysteine proteases, specifically EhCP4, in Entamoeba histolytica []. Increased activity of these proteases is linked to enhanced virulence of the parasite. Research indicates that interaction between E. histolytica and enteropathogenic E. coli (EPEC) leads to a heightened degradation of this compound, suggesting an increase in EhCP4 activity and thus, parasite virulence [].

Q2: How is this compound utilized in proteasome research?

A: this compound serves as a specific fluorescent peptide substrate for measuring the trypsin-like (T-L) activity of the proteasome []. This activity is crucial for various cellular processes, and its dysregulation is implicated in several diseases. Researchers use this compound to assess the potency of potential proteasome inhibitors, like PS-341 and ZGDHu-1, by monitoring their ability to inhibit the degradation of this compound by the proteasome []. This allows for the identification and characterization of novel therapeutic candidates targeting the proteasome system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)

![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl-(9CI)](/img/structure/B53928.png)

![2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B53936.png)